molecular formula C8H12Cl2N2 B1402976 N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride CAS No. 1353990-11-0

N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride

Cat. No. B1402976
M. Wt: 207.1 g/mol
InChI Key: CBBGQIXKUZNEDC-UHFFFAOYSA-N
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Description

“N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” is a chemical compound with the CAS number 120739-62-0 .


Molecular Structure Analysis

The molecular formula of “N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” is C8H11ClN2 . The exact mass is 170.0610761 g/mol and the monoisotopic mass is also 170.0610761 g/mol .


Physical And Chemical Properties Analysis

“N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” has a molecular weight of 170.64 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų . It has three rotatable bonds .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride and related compounds have been investigated for their DNA binding properties and cytotoxicity. A study by Kumar et al. (2012) explored the DNA binding and nuclease activity of Cu(II) complexes of related tridentate ligands, demonstrating their potential in minor structural changes of DNA and indicating low toxicity for different cancer cell lines (Kumar et al., 2012).

Insecticidal Activity and DFT Study

Research has been conducted on derivatives of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride for their insecticidal activity. Shi et al. (2008) synthesized a compound involving this chemical and assessed its structure and insecticidal effectiveness. The study highlights the compound's promising insecticidal properties (Shi et al., 2008).

Synthesis and Structural Studies

There are studies focused on synthesizing and characterizing compounds related to N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride. One such research, by Nyamato et al. (2016), investigated the reduction of imine compounds to produce amine analogs, providing insights into the synthesis and molecular structure of these compounds (Nyamato et al., 2016).

Corrosion Inhibition Studies

Das et al. (2017) explored the use of Schiff base complexes, including derivatives of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride, as corrosion inhibitors on mild steel. This research is significant in materials science, especially for understanding corrosion processes and developing new inhibitors (Das et al., 2017).

Catalytic Applications

Research has also been conducted on the catalytic applications of palladium(II) complexes of (pyridyl)imine ligands, which are related to N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride. Studies like those by Zulu et al. (2020) demonstrate the potential of these complexes in catalyzing reactions such as methoxycarbonylation of olefins (Zulu et al., 2020).

Safety And Hazards

The safety information for “N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c1-2-10-5-7-3-4-8(9)11-6-7;/h3-4,6,10H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBGQIXKUZNEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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